N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Description
N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a partially saturated six-membered ring. The structure includes two methyl substituents at the N and 2-positions and a carboxamide group at the 4-position. This compound is cataloged in commercial chemical libraries (e.g., AK Scientific) with 95% purity, indicating its relevance in synthetic chemistry and drug discovery . Its molecular framework is versatile, enabling interactions with biological targets such as enzymes or receptors, though specific pharmacological data remain underexplored in publicly available literature.
Properties
IUPAC Name |
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-12-9-7(10(13)11-2)4-3-5-8(9)14-6/h7H,3-5H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBWPBVIQVVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCCC2C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethyl-N-methyl-β-aminopropionitrile with a suitable catalyst to form the desired benzothiazole ring . The reaction conditions often include the use of copper chloride as a catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound may undergo oxidation, particularly of the amine group or pyridine ring, under specific conditions. While direct oxidation data for this compound is limited, related pyridine derivatives are known to react with oxidizing agents like potassium permanganate or mCPBA (meta-chloroperbenzoic acid) during synthesis . Oxidation could lead to the formation of nitro derivatives or quaternary ammonium salts, depending on the reaction environment.
Substitution Reactions
The amine group in the compound acts as a nucleophile, enabling substitution reactions. For instance:
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Nucleophilic substitution with triazoles : The compound reacts with 4-nitrophenyl azide and zinc diacetate in DMF at 60°C for 16 hours to form substituted triazole derivatives .
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Nucleophilic cyanation : Reaction with trimethylsilyl cyanide (TMSCN) under reflux conditions produces cyano-substituted derivatives .
Key Substitution Reactions
| Reagent/Conditions | Product Type | Yield | Source |
|---|---|---|---|
| Zn(OAc)₂, DMF, 60°C, 16 h | Triazole derivatives | 30.88% | |
| TMSCN, acetonitrile, reflux | Cyanated derivatives | 50% |
Coupling Reactions
The compound participates in amide coupling reactions via its amine group. For example:
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EDCI/HOBT-mediated amide formation : Reaction with activated carboxylic acids in NMP at 130°C for 3 hours yields substituted amides .
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Thienopyrimidine coupling : The compound reacts with ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate to form carboxamide derivatives .
Representative Coupling Reactions
| Reagent/Conditions | Product Type | Yield | Source |
|---|---|---|---|
| EDCI, HOBT, NMP, 130°C, 3 h | Amide derivatives | 11–17% | |
| DIEA, NMP, 130°C, 3 h | Thienopyrimidine derivatives | 15–17% |
Reaction Mechanisms and Functional Group Interactions
The compound’s reactivity is influenced by its methoxy group (electron-donating), pyridine ring (aromatic stability), and amine group (nucleophilicity). Substitution reactions are facilitated by the amine’s lone pair, while the pyridine ring may participate in electrophilic aromatic substitution under specific conditions.
Limitations and Challenges
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Solubility constraints : The dihydrochloride salt form enhances aqueous solubility, but certain substituted derivatives (e.g., methoxypyrazines) remain insoluble, affecting reaction efficiency .
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Regioselectivity : Substitution at the pyridine ring may require directed ortho/para-selectivity, often achieved via directed metallation or blocking groups .
Scientific Research Applications
Antioxidant Properties
Research indicates that benzothiazole derivatives, including N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide, exhibit significant antioxidant activity. These compounds have been studied for their ability to mitigate oxidative stress-related damage in biological systems. A study highlighted the multifunctional profile of certain benzothiazole derivatives as effective antioxidants and photoprotective agents against UV radiation .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The compound has shown efficacy against various pathogens, including dermatophytes and Candida albicans. It has been proposed as a candidate for developing new antifungal agents due to its ability to inhibit the growth of these fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has indicated that certain benzothiazole derivatives can inhibit the growth of melanoma cells and other cancer types. The modification of the benzothiazole scaffold has been explored to enhance its antiproliferative effects against cancer cell lines .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of various biologically active compounds through modifications such as substitution reactions and cyclization processes .
Development of New Derivatives
The compound has been utilized in synthesizing new derivatives with enhanced biological activities. Researchers have explored different substituents on the benzothiazole ring to improve pharmacological profiles and reduce side effects associated with existing drugs .
Case Studies
Mechanism of Action
The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzothiazole Cores
(a) N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Key Differences: Replaces the benzothiazole core with a benzothiophene system. Incorporates a 2-chlorophenyl-substituted isoxazole carboxamide, enhancing steric bulk and lipophilicity.
(b) N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Key Differences: Features a tert-butyl group at the 6-position, significantly increasing steric hindrance.
Derivatives with Modified Substituents
(a) N-(2-Chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
- Key Differences :
(b) (4R)-N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Utility: The parent compound’s simplicity makes it a scaffold for derivatization, as seen in analogues with tert-butyl, cyano, and aryl groups .
- Stereochemical Considerations : The (4R)-configured analogue highlights the need for enantiomeric studies to optimize therapeutic efficacy .
Biological Activity
N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (commonly referred to as DMTHB) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMTHB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2OS
- Molecular Weight : 210.30 g/mol
- IUPAC Name : N,2-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- CAS Number : 95203-31-9
- Melting Point : 78-79 °C
Pharmacological Activities
DMTHB exhibits a range of biological activities that can be categorized into several key areas:
Antitumor Activity
Research indicates that benzothiazole derivatives, including DMTHB, possess significant antitumor properties. A study highlighted that compounds similar to DMTHB showed promising results in inhibiting the proliferation of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DMTHB | A549 | 2.12 |
| DMTHB | HCC827 | 5.13 |
| DMTHB | NCI-H358 | 0.85 |
These findings suggest that DMTHB may effectively target cancer cells while exhibiting lower toxicity to normal cells .
Antimicrobial Activity
DMTHB has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a comparative study involving various benzothiazole derivatives, DMTHB showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
The mechanisms through which DMTHB exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Protein Kinases : Similar benzothiazole derivatives have been shown to inhibit protein kinases involved in tumor growth and proliferation.
- DNA Binding : Some studies suggest that benzothiazole compounds bind to DNA, disrupting replication and transcription processes .
- Apoptosis Induction : Evidence indicates that DMTHB may trigger apoptosis in cancer cells through various pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of DMTHB and its analogs:
- A study published in Medicinal Chemistry demonstrated the synthesis of various benzothiazole derivatives with enhanced antitumor activity compared to existing treatments .
- In vitro assays indicated that compounds similar to DMTHB exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.85 to 5.13 μM .
Q & A
Q. What are the optimal synthetic routes for N,2-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of benzothiazole derivatives typically involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators (e.g., HOBt) under reflux conditions in ethanol or DMF. For example, analogous compounds like 2-phenyl-4,5-dihydrothiazole-4-carboxamides were synthesized via condensation of substituted amines with activated carboxylic acids, achieving yields up to 98.7% under controlled pH and temperature . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for carboxamide formation.
- Catalyst use : HOBt minimizes racemization during amide coupling.
- Temperature control : Reflux (~80°C) balances reactivity and side-product formation.
- Key data : Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate (a precursor) was synthesized via thiourea and ethyl bromoacetate in ethanol, highlighting the importance of solvent polarity .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Critical for confirming regiochemistry and detecting diastereomers. For instance, splitting patterns in analogous thiazole carboxamides resolved substituent positions (e.g., 3,4,5-trimethoxybenzamido groups showed distinct aromatic proton shifts) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns. Purity (>98%) is confirmed via HPLC with UV detection .
- Melting point analysis : Sharp melting ranges (e.g., 147–149°C for related compounds) indicate crystalline homogeneity .
Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the compound’s molecular geometry?
- Methodology : SHELXL refines small-molecule structures by fitting experimental diffraction data to theoretical models. For tetrahydrobenzothiazoles:
- Data collection : High-resolution (<1.0 Å) datasets reduce thermal displacement parameter errors.
- Twinned data handling : SHELXD/SHELXE robustly phases twinned or low-quality crystals, common in flexible heterocycles .
- Example : Similar bicyclic systems (e.g., tetrahydrooxazepines) required iterative refinement of torsion angles to resolve envelope conformations in six-membered rings .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing diastereomers of This compound derivatives?
- Methodology :
- Variable Temperature (VT) NMR : Reduces signal broadening caused by conformational exchange. For example, coalescence temperatures in thiazolidinones identified dynamic ring puckering .
- Chiral derivatization : Use of Mosher’s acid chloride or enantiopure auxiliaries resolves stereoisomers via distinct ¹H shifts .
- DFT calculations : Predict NMR chemical shifts for proposed diastereomers and compare with experimental data to validate assignments .
Q. What experimental designs are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer assays?
- Methodology :
- Antimicrobial testing : Agar diffusion assays against Staphylococcus aureus or Candida albicans with MIC (Minimum Inhibitory Concentration) determination. Thiadiazole derivatives showed activity at 5–20 µg/mL via membrane disruption .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Methoxy-substituted benzothiazoles exhibited potency by tubulin inhibition (IC₅₀ = 1.2–3.8 µM) .
- SAR studies : Systematic substitution at the 2-methyl and carboxamide positions to correlate electronic effects (e.g., methoxy groups) with bioactivity .
Q. How can conflicting data from different synthetic batches be systematically analyzed to identify critical reaction variables?
- Methodology :
- Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies factors (e.g., solvent purity, catalyst loading) impacting yield. For thiazole syntheses, trace water in DMF reduced yields by 15–20% .
- HPLC-MS impurity profiling : Detect side-products (e.g., hydrolyzed esters or oxidized thiols) to adjust reaction conditions .
- Kinetic studies : In situ FTIR monitors intermediate formation (e.g., thioamide intermediates) to optimize reaction time .
Data Contradiction Analysis
Case Study : Conflicting melting points (121–123°C vs. 157–158°C) in two batches of a related thiazole carboxamide :
- Resolution :
PXRD analysis : Identified polymorphic forms influenced by cooling rates during crystallization.
TGA-DSC : Confirmed thermal stability differences between polymorphs.
Process control : Standardized slow cooling (-0.5°C/min) in ethanol yielded the higher-melting form consistently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
